4-Tolyl-d4-sulfonamide
Description
Contextualization within Stable Isotope Labeling in Chemical and Biochemical Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable isotopes. creative-proteomics.comwikipedia.org Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a compound that is chemically similar to its unlabeled counterpart but has a different mass. clearsynth.com This mass difference allows researchers to track the labeled molecule through complex chemical reactions or biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
The primary advantage of using stable isotopes is that they are non-radioactive, making them safe for a wide range of experimental conditions. creative-proteomics.com This technique is instrumental in various research areas, including metabolic flux analysis, where it helps to elucidate the flow of elements through metabolic pathways. wikipedia.org By introducing a labeled compound into a system, scientists can trace its absorption, distribution, metabolism, and excretion (ADME), providing critical insights into the fate of molecules within an organism. acs.org
Significance of Deuterium Incorporation in Molecular Probes and Standards for Academic Research
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in research. clearsynth.com Its incorporation into molecules can serve several purposes. As a tracer, deuterium allows for the study of metabolic pathways and drug interactions. symeres.com Because deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen), its substitution can sometimes lead to a kinetic isotope effect, which can be exploited to study reaction mechanisms. symeres.com
In analytical chemistry, deuterated compounds are frequently used as internal standards. clearsynth.com An internal standard is a substance with a known concentration that is added to a sample being analyzed. scioninstruments.com By comparing the analytical response of the target analyte to the internal standard, researchers can achieve more precise and accurate quantification. clearsynth.com Deuterated internal standards are ideal for mass spectrometry-based applications because they are chemically almost identical to the analyte of interest and thus behave similarly during sample preparation and analysis, but are easily distinguishable by their mass. cerilliant.comscispace.com This helps to correct for variations in the analytical process, such as matrix effects, where other components in a complex sample can interfere with the measurement. clearsynth.com
Overview of Sulfonamide Chemistry in Academic Research Contexts
Sulfonamides, characterized by the -SO₂NH₂ functional group, are a significant class of compounds in medicinal and synthetic chemistry. ajchem-b.comresearchgate.net They are found in a wide array of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. ajchem-b.comyork.ac.uk The versatility of the sulfonamide group stems from its ability to be readily synthesized and modified. researchgate.net
In academic research, there is considerable interest in developing new synthetic methods for creating diverse sulfonamides, including macrocyclic structures. york.ac.uk The synthesis of primary sulfonamides, for instance, is a key area of investigation, with modern methods aiming to overcome the limitations of classical approaches that often rely on the availability of corresponding sulfonyl chlorides. acs.org Furthermore, sulfonamides serve as precursors for other important chemical entities, such as sulfonylureas. acs.org The study of sulfonamide derivatives and their metal complexes is also an active field of research, exploring their potential for new therapeutic applications. tandfonline.com
Chemical and Physical Properties of 4-Tolyl-d4-sulfonamide
| Property | Value |
| Chemical Name | This compound |
| Synonyms | p-Tosylamide-d4, 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
| CAS Number | 1219795-34-2 |
| Molecular Formula | C₇²H₄H₅NO₂S |
| Molecular Weight | 175.24 g/mol |
| Purity | >95% (HPLC) |
| Appearance | Solid |
| Unlabeled CAS Number | 70-55-3 |
Data sourced from LGC Standards. lgcstandards.com
Research Applications of this compound
The primary application of this compound in a research context is as a labeled internal standard for the quantification of its unlabeled counterpart, 4-tolylsulfonamide (also known as p-toluenesulfonamide). lgcstandards.compharmaffiliates.commedchemexpress.com This is particularly relevant in bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). scispace.com
In such studies, a known amount of this compound is added to biological samples (e.g., plasma, urine) or environmental samples. clearsynth.com Because the deuterated standard has nearly identical physical and chemical properties to the non-deuterated analyte, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. scispace.com However, due to its higher mass, the mass spectrometer can differentiate between the analyte and the internal standard. wikipedia.org This allows for the correction of analytical variability, leading to more accurate and precise measurement of the 4-tolylsulfonamide concentration in the sample. clearsynth.comscioninstruments.com
The unlabeled compound, 4-tolylsulfonamide, is a known carbonic anhydrase inhibitor and is used in the synthesis of various pharmaceutical agents. pharmaffiliates.com Therefore, the ability to accurately quantify its presence is crucial in research and development.
Synthesis of this compound
The synthesis of deuterated compounds like this compound typically involves using deuterated starting materials or employing hydrogen-deuterium exchange reactions. symeres.com While specific synthesis details for this compound are not extensively published in readily available literature, general methods for preparing deuterated aromatic compounds and sulfonamides provide a likely pathway.
One common method for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterated acid, or through metal-catalyzed hydrogen-deuterium exchange reactions. The synthesis would likely start with a deuterated toluene (B28343) precursor, which is then sulfonated and subsequently converted to the sulfonamide. The classical synthesis of a primary sulfonamide involves the reaction of a sulfonyl chloride with ammonia (B1221849). acs.org Therefore, the synthesis of this compound would likely proceed through the formation of 4-methyl-d4-benzenesulfonyl chloride, followed by amination.
Properties
CAS No. |
1219795-34-2 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
175.238 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
InChI Key |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Synonyms |
4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Tolyl D4 Sulfonamide
Precursor Synthesis and Deuteration Strategies of the Tolyl Moiety
The synthesis of 4-Tolyl-d4-sulfonamide necessitates the introduction of deuterium (B1214612) atoms onto the aromatic ring of the tolyl group. This can be achieved through two primary strategies: direct hydrogen/deuterium exchange on a toluene (B28343) derivative or by constructing the tolyl ring from already deuterated building blocks.
Hydrogen/Deuterium Exchange (H/D Exchange) Methods
Hydrogen/deuterium exchange (H/D) reactions represent a direct and often late-stage approach to introduce deuterium. acs.orgrsc.org These methods involve the exchange of hydrogen atoms for deuterium atoms on an existing aromatic ring.
Various catalytic systems have been developed to facilitate this exchange. For instance, noble metals like rhodium and iridium have been shown to catalyze H/D exchange on aromatic hydrocarbons. nih.gov An iron-based N-heterocyclic carbene (NHC) complex has also been demonstrated to efficiently catalyze the H/D exchange between a solvent like benzene-d6 (B120219) and toluene, leading to deuteration at the meta and para positions. nih.gov Studies using silica-alumina and alumina (B75360) catalysts have also explored the exchange reactions of toluene with deuterium gas, noting that ring hydrogen atoms react at similar rates. rsc.org
Another approach involves acid-catalyzed exchange. For example, p-toluenesulfonic acid-d, prepared in situ from p-toluenesulfonyl chloride and D2O, has been used to deuterate anthracene. cdnsciencepub.com This method could potentially be adapted for the self-deuteration of a tolyl precursor.
Electrochemical methods offer a metal-free alternative for H/D exchange. rsc.org These methods can activate specific positions for deuteration using a deuterium source like D2O in a deuterated solvent such as DMSO-d6. rsc.org
Table 1: H/D Exchange Methods for Toluene and Derivatives
| Catalyst/Method | Deuterium Source | Key Features |
| Iron-NHC Complex | Benzene-d6 | Catalyzes exchange at meta and para positions. nih.gov |
| Silica-Alumina/Alumina | Deuterium Gas | Ring hydrogens exchange at comparable rates. rsc.org |
| p-Toluenesulfonic acid-d | D2O | In situ generation of deuterated acid catalyst. cdnsciencepub.com |
| Electrochemical Method | D2O / DMSO-d6 | Metal-free approach for selective deuteration. rsc.org |
Synthesis via Deuterated Building Blocks and Reagents
An alternative to direct exchange is the synthesis of the tolyl moiety from smaller, pre-deuterated building blocks. This "bottom-up" approach can offer greater control over the specific positions of deuterium incorporation.
For example, a deuterated toluene precursor could be synthesized and then carried through the subsequent steps to form the final sulfonamide. While specific examples for this compound are not extensively detailed in the provided results, the general principle of using labeled starting materials is a well-established strategy in isotopic labeling. beilstein-journals.org This could involve, for instance, the use of deuterated benzene (B151609) in a Friedel-Crafts alkylation to produce deuterated toluene, which would then be converted to the corresponding sulfonyl chloride.
Formation of the Sulfonamide Linkage in Deuterated Compounds
Once the deuterated tolyl precursor, typically deuterated p-toluenesulfonyl chloride, is obtained, the sulfonamide group must be introduced. The most common method for forming sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. acs.orgnih.gov
In the context of this compound, the deuterated p-toluenesulfonyl chloride would be reacted with an ammonia source. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the HCl byproduct. sapub.org The general reaction is as follows:
d4-Tol-SO2Cl + 2 NH3 → d4-Tol-SO2NH2 + NH4Cl
Control experiments in the synthesis of other sulfonamides have shown that p-toluenesulfonyl chloride can react with reagents like DMAP (4-dimethylaminopyridine) in deuterated chloroform (B151607) to form an activated intermediate, which then reacts with the amine. nih.gov This highlights the potential for using deuterated solvents and reagents throughout the synthesis to maintain isotopic purity.
Optimization of Reaction Conditions and Yield Enhancement in Deuterated Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final deuterated product. This involves careful consideration of solvents, bases, reaction temperatures, and stoichiometry.
For the sulfonylation step, screening of various solvents and bases is common practice to find the optimal combination for a given substrate. nih.gov For example, in the synthesis of other sulfonamides, conditions such as using DBU as a base in acetonitrile (B52724) at room temperature have been explored. nih.gov The choice of solvent can also be critical, as demonstrated in electrochemical deuteration where different solvents led to varying degrees of deuterium incorporation. rsc.org
Increasing the equivalents of reagents can sometimes lead to lower yields, indicating that a 1:1 stoichiometry may be optimal in certain cases. acs.org Temperature also plays a significant role; reactions are often initiated at a lower temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. acs.orgnih.gov
Furthermore, the stability of the deuterated intermediates and products must be considered, as any back-exchange of deuterium for hydrogen would reduce the isotopic purity of the final compound. Studies on other labeled sulfonamides have shown that it is possible to achieve high isotopic enrichment with no significant back-exchange under various conditions. nih.govchemrxiv.org
Table 2: Parameters for Optimization in Deuterated Sulfonamide Synthesis
| Parameter | Considerations |
| Solvent | Polarity, solubility of reagents, potential for side reactions. rsc.orgnih.gov |
| Base | Strength, solubility, and compatibility with the reactants. nih.gov |
| Temperature | Reaction rate vs. stability of intermediates and products. acs.org |
| Stoichiometry | Molar ratios of reactants to maximize yield and minimize byproducts. acs.org |
| Reaction Time | Ensuring complete reaction without degradation of the product. nih.gov |
Green Chemistry Principles in Deuterated Sulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and their isotopically labeled analogues. mdpi.com
Key green chemistry considerations in the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic H/D exchange methods are generally more atom-economical than stoichiometric methods.
Use of Safer Solvents and Auxiliaries: Whenever possible, using solvents that are less toxic and environmentally benign. Water is an ideal green solvent, and its use has been demonstrated in some sulfonamide syntheses and deuteration reactions. nih.govresearchgate.net Electrochemical methods can also be considered "greener" as they can avoid the use of metal catalysts and utilize recyclable solvents like DMSO-d6. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org The development of efficient and recyclable catalysts for deuteration is an active area of research. nih.govrsc.org
Reduction of Derivatives: Minimizing the use of protecting groups or temporary modifications can reduce the number of synthetic steps and the amount of waste generated. acs.org Late-stage functionalization, such as direct H/D exchange on the final or near-final molecule, aligns well with this principle. acs.org
A "degradation-reconstruction" approach has been described for the isotopic labeling of primary sulfonamides, which employs the unlabeled molecule as the starting material and uses eco-friendly reagents like H218O. nih.govchemrxiv.org This type of late-stage labeling strategy is a prime example of applying green chemistry principles to isotopic synthesis.
Advanced Analytical Characterization in Research Settings
Spectroscopic Methodologies for Structural Elucidation and Isotopic Purity Verification
Spectroscopic methods are fundamental in verifying the identity and purity of 4-Tolyl-d4-sulfonamide. They provide detailed information about the molecular structure, functional groups, and the success of the deuterium (B1214612) labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H, ¹⁵N)
NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure and the specific sites of isotopic labeling. rsc.org
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons are expected to be absent or significantly diminished. For comparison, the aromatic protons of the non-deuterated p-toluenesulfonamide (B41071) typically appear in the 6.51 to 7.70 ppm region. rsc.org The remaining signals, such as those for the methyl group protons and the amine protons, would be present.
¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The spectrum of this compound is expected to be very similar to that of p-toluenesulfonamide, showing the expected number of carbon signals. libretexts.org For instance, toluene (B28343) itself shows five distinct signals for its carbon atoms. libretexts.org The primary effect of the deuterium substitution on the ¹³C spectrum is the splitting of the deuterated carbon signals into multiplets due to C-D coupling and a slight upfield shift.
²H NMR: Deuterium (²H) NMR is a direct method to confirm the presence and location of the deuterium labels. utwente.nl The spectrum would show a signal in the aromatic region, confirming that the deuterium atoms are attached to the benzene (B151609) ring as intended. utwente.nl This technique is crucial for verifying the regiospecificity of the labeling process.
¹⁵N NMR: While less common, ¹⁵N NMR can be used to probe the nitrogen environment of the sulfonamide group. For sulfonamides, this analysis can provide information about the electronic structure around the nitrogen atom. nih.gov
Mass Spectrometry (MS) for Isotopic Integrity and Quantification
Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. almacgroup.com High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, allowing for unambiguous confirmation of its elemental formula (C₇H₅D₄NO₂S). lgcstandards.com
The key application of this compound is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov By adding a known quantity of this compound to a sample, the corresponding non-deuterated analyte can be accurately quantified, even if there are variations in sample preparation or instrument response. nih.gov The mass difference of four Daltons allows the analyte and the standard to be distinguished easily by the mass spectrometer. Commercial certificates of analysis report isotopic purity levels, with one example showing a purity of 99.1%. lgcstandards.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule. spectroscopyonline.com
IR Spectroscopy: The IR spectrum of a sulfonamide typically shows characteristic absorption bands. For related sulfonamides, asymmetric and symmetric stretching vibrations of the S=O group appear around 1334 cm⁻¹ and 1163 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide group is also observable. rsc.org A key feature in the spectrum of this compound is the presence of C-D stretching bands, which appear at lower frequencies (e.g., ~4.4–4.7 µm or ~2270-2120 cm⁻¹) compared to the C-H stretching bands (~3.3 µm or ~3030 cm⁻¹). researchgate.netaanda.orgarxiv.org This shift is a direct consequence of the heavier mass of deuterium and serves as a clear confirmation of successful deuteration. optica.org
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing the symmetric vibrations and the carbon backbone. azom.comspectroscopyonline.com Differences in the fingerprint region of the Raman spectrum compared to the non-deuterated analog can also confirm deuteration and provide information on the crystal structure. azom.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those involving the aromatic ring. The non-deuterated p-toluenesulfonamide, when measured in methanol, exhibits two main absorption peaks at approximately 238 nm and 262 nm. researchgate.net Another study reports absorption maxima at 224 nm and 263 nm in alcohol. nih.gov The substitution of hydrogen with deuterium on the aromatic ring has a negligible effect on the electronic structure, so the UV-Vis spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart. nih.gov
Table 1: Summary of Analytical Characterization Data for this compound
| Analysis | Parameter | Expected Result / Finding | Reference |
|---|---|---|---|
| Identity & Structure | Molecular Formula | C₇H₅D₄NO₂S | lgcstandards.comchemscene.com |
| Molecular Weight | 175.24 g/mol | lgcstandards.comchemscene.com | |
| NMR Spectroscopy | Conforms to the expected structure with deuterium on the aromatic ring. | lgcstandards.com | |
| Mass Spectrometry | Mass spectrum conforms to the expected molecular weight and isotopic pattern. | lgcstandards.com | |
| Purity | HPLC Purity | >95%, with specific batches showing 99.96%. | lgcstandards.com |
| Isotopic Purity | >95%, with specific batches showing 99.1% deuterium enrichment. | lgcstandards.com | |
| Spectroscopic Data | ¹H NMR | Absence of signals in the aromatic region (approx. 7-8 ppm). | rsc.org |
| ²H NMR | Presence of signal in the aromatic region. | utwente.nl | |
| IR Spectroscopy | Presence of C-D stretching bands (~2120-2270 cm⁻¹). | aanda.orgarxiv.org | |
| UV-Vis Spectroscopy | Absorption maxima (λmax) similar to p-toluenesulfonamide (~224-238 nm, ~262-263 nm). | researchgate.netnih.gov |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from its non-deuterated form, precursor materials, and any synthesis byproducts, thereby allowing for accurate purity assessment.
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing this compound. nih.gov
Purity Assessment: HPLC and UPLC methods are used to determine the chemical purity of the compound. A certificate of analysis for one batch of this compound reported a chemical purity of 99.96% as determined by HPLC. lgcstandards.com These techniques can effectively separate the deuterated compound from any non-labeled p-toluenesulfonamide or other impurities.
Quantitative Analysis: In research settings, this compound is most commonly employed in quantitative methods coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS). nih.govrsc.org UPLC offers advantages over traditional HPLC, including shorter analysis times and improved chromatographic resolution. researchgate.net In these applications, it serves as an ideal internal standard. nih.govrsc.org It is added to samples at a known concentration to correct for variations during sample processing and analysis, enabling precise and accurate quantification of sulfonamide residues in complex matrices like environmental water or biological samples. nih.govnih.govscielo.br
Gas Chromatography (GC) Techniques
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of sulfonamides. However, due to the polarity and lower volatility of many sulfonamides, derivatization is often a necessary step to improve their chromatographic behavior and thermal stability. nih.govcore.ac.uk For instance, derivatization with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) has been successfully used to prepare sulfonamides for GC-MS analysis. nih.gov
The primary role of this compound in research is as an internal standard for the quantitative analysis of its non-deuterated counterpart, p-toluenesulfonamide, and other related sulfonamides. medchemexpress.cominvivochem.commdpi.com Deuterated standards are ideal for mass spectrometry-based quantification because they co-elute with the analyte of interest and exhibit nearly identical chemical properties and extraction efficiencies, but are distinguished by their higher mass-to-charge ratio (m/z). mdpi.com This allows for accurate correction of analyte loss during sample preparation and instrumental analysis.
In a typical GC-MS workflow, a known amount of this compound is added to a sample before extraction. The sample is then processed, and the final extract is injected into the GC-MS system. The separation is commonly achieved on a capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. acs.org The mass spectrometer is operated in selected ion monitoring (SIM) mode to simultaneously track characteristic ions of both the analyte (p-toluenesulfonamide) and the deuterated internal standard. mdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown sample with high precision and accuracy. jfda-online.com While MS is the most common detector, a flame photometric detector (FPD) can also be used for its high selectivity for sulfur-containing compounds. rsc.org
Table 1: Representative GC-MS Parameters for Sulfonamide Analysis
| Parameter | Typical Value / Condition | Source |
| GC System | Agilent 7890A or similar | escholarship.org |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | mdpi.com |
| Injection Mode | Splitless or Cold On-Column | acs.org |
| Temperature Program | Initial temp ~100°C, ramp to ~300°C | acs.org |
| Derivatization | Diazomethane followed by PFPA | nih.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | acs.org |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | core.ac.uk |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | core.ac.ukmdpi.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on p-toluenesulfonamide and other closely related sulfonamide derivatives provide a clear and detailed picture of the expected solid-state conformation, molecular packing, and intermolecular interactions. acs.orgresearchgate.net
The effect of deuteration on the crystal structure of an aromatic compound is generally subtle but significant. royalsocietypublishing.org The replacement of the four aromatic hydrogen atoms with deuterium in this compound is not expected to alter the fundamental crystal packing or the primary hydrogen-bonding motifs observed in its non-deuterated analog. royalsocietypublishing.orgwikipedia.org However, deuteration does cause a small but measurable contraction of the C-D bond length compared to the C-H bond. royalsocietypublishing.org Single-crystal neutron diffraction studies, which are more sensitive to the positions of light atoms like hydrogen and deuterium, would be particularly insightful for precisely determining the location of the deuterium atoms and analyzing any minor changes in intermolecular distances and angles. royalsocietypublishing.org
Table 2: Illustrative Crystallographic Data for a Related Sulfonamide Derivative (4-Iodo-N-(o-tolylsulfonyl)benzamide)
| Parameter | Value | Source |
| Chemical Formula | C₁₄H₁₂INO₃S | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Molecules per Asymmetric Unit (Z') | 2 | researchgate.net |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | researchgate.net |
| Hydrogen Bond Motif | R²₂(8) Dimer | researchgate.net |
| Dihedral Angle (Aryl-Aryl) | 83.1(4)° / 79.8(4)° | researchgate.net |
Applications of 4 Tolyl D4 Sulfonamide in Specialized Research Methodologies
Utilization as an Internal Standard in Quantitative Analytical Research
One of the most significant applications of 4-Tolyl-d4-sulfonamide is its role as an internal standard (IS) in quantitative analysis, particularly in methods utilizing mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). scioninstruments.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scioninstruments.comshimadzu.eu Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the results. scioninstruments.com
The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the instrument. shimadzu.eu A stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of 4-Tolylsulfonamide, is considered the "gold standard" for MS-based quantification. researchgate.net This is because the deuterated standard has nearly identical chemical properties, extraction recovery, and ionization efficiency as its non-deuterated counterpart. It often co-elutes chromatographically but is easily differentiated by the mass spectrometer due to the mass difference between deuterium (B1214612) (D) and protium (B1232500) (¹H). scioninstruments.comacs.org
In bioanalytical research, which involves the quantification of drugs, metabolites, or biomarkers in biological matrices like plasma, blood, or urine, accuracy and reliability are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for method validation. resolvemass.cascience.gov The use of a stable isotope-labeled internal standard like this compound is a key component of developing robust and validatable bioanalytical methods. nih.gov
When developing a method to quantify 4-Tolylsulfonamide in a biological sample, this compound would be added at the beginning of the sample preparation process. nih.gov Any variability during extraction, derivatization, or injection will affect both the analyte and the internal standard equally. The final measurement is based on the ratio of the analyte's MS signal to the internal standard's MS signal. scioninstruments.com This ratioing technique corrects for experimental variations and ensures high-quality data.
Validation of such a method involves assessing parameters like linearity, accuracy, precision, and stability. The table below illustrates typical acceptance criteria for a bioanalytical method validation using an internal standard.
Table 1: Illustrative Bioanalytical Method Validation Parameters
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | IS-normalized matrix factor %RSD ≤ 15% |
This table presents illustrative data typical for bioanalytical method validation as per regulatory guidelines.
The accurate quantification of contaminants and tracers in environmental samples (e.g., water, soil, air) is crucial for monitoring pollution and understanding environmental fate. crccare.comdfo.no These samples are often complex matrices containing numerous interfering substances. If 4-Tolylsulfonamide were a compound of interest as an environmental contaminant or a tracer used to study water flow or chemical transport, this compound would be the preferred internal standard for its analysis. Its use allows for precise measurement even at very low concentrations, which is essential for environmental risk assessment and remediation studies.
Bioanalytical Method Development and Validation in Research
Deuterium Tracing in Reaction Mechanism Elucidation
Deuterium labeling is a powerful technique for investigating the mechanisms of chemical reactions. By strategically replacing hydrogen atoms with deuterium, chemists can gain insight into bond-breaking and bond-forming steps. acs.org
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. numberanalytics.com The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. researchgate.net Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond in the rate-determining step will be slower than the corresponding reaction with a C-H bond. msudenver.edu This is known as a primary KIE, and the ratio of the rate constants (kH/kD) is typically greater than 1. gmu.edu
By synthesizing this compound and comparing its reaction rate against that of the non-deuterated 4-Tolylsulfonamide in a reaction involving the tolyl group, researchers can determine if a C-H bond on the aromatic ring is broken in the slowest step of the reaction. A significant kH/kD value would provide strong evidence for such a mechanism.
Table 2: Typical Kinetic Isotope Effect Values
| Isotope Substitution | Type of KIE | Typical kH/kD Value (at 25 °C) | Mechanistic Implication |
|---|---|---|---|
| C-H / C-D | Primary | 6 - 8 | C-H bond is broken in the rate-determining step. |
| C-H / C-D | Secondary | 0.7 - 1.5 | C-H bond is not broken but its environment changes (e.g., rehybridization) in the rate-determining step. |
Source: Adapted from general values reported in physical organic chemistry literature. msudenver.edu
Beyond the KIE, the deuterium atoms in this compound serve as isotopic labels that can be tracked through a multi-step chemical transformation. By analyzing the position of the deuterium atoms in the final products using techniques like NMR spectroscopy or mass spectrometry, chemists can map the journey of the tolyl group. escholarship.orgmarquette.edu This allows for the confirmation or refutation of proposed reaction pathways and the identification of unexpected molecular rearrangements, providing a detailed picture of the transformation.
Kinetic Isotope Effect (KIE) Studies
Role in Metabolomics and Pharmacokinetic Research Method Development
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net Pharmacokinetics (PK) is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). researchgate.netfrontiersin.org
In drug discovery and development, understanding the PK and metabolic profile of a potential drug is critical. researchgate.net If 4-Tolylsulfonamide were being investigated as a therapeutic agent, this compound would be indispensable for its ADME studies. nih.gov By administering the non-labeled drug and using the deuterated version as an internal standard, researchers can develop highly accurate methods to track the concentration of the parent drug in plasma over time. rrpharmacology.ru
This allows for the precise calculation of key pharmacokinetic parameters. Furthermore, the deuterated standard can aid in the identification and quantification of metabolites, as metabolites derived from the drug will be unlabeled, while the internal standard remains labeled, preventing confusion in analysis.
Table 3: Illustrative Pharmacokinetic Parameters Determined Using a Deuterated Internal Standard
| PK Parameter | Description | Example Value |
|---|---|---|
| Cmax | Maximum (peak) plasma concentration of a drug. | 35.5 µg/mL |
| Tmax | Time at which Cmax is observed. | 2.2 hours |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurement. | 202.8 h·µg/mL |
| T½ | The time required for the drug concentration to be reduced by half. | 8.2 hours |
Note: The values in this table are for illustrative purposes and are based on pharmacokinetic data for other compounds to demonstrate the type of data generated. mdpi.com
The use of this compound ensures that the data gathered during preclinical and clinical trials are reliable, forming the basis for understanding a drug's behavior in the body.
Development of Assays for Metabolic Stability Research
In pharmaceutical drug discovery, assessing the metabolic stability of new chemical entities (NCEs) is a fundamental step. thermofisher.com These assays determine the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver-derived systems like microsomes or hepatocytes. thermofisher.comnih.gov The data from these studies, often expressed as in vitro intrinsic clearance (CLint), helps in predicting the in vivo pharmacokinetic profile of a compound. thermofisher.com
The precision and accuracy of these assays rely heavily on robust analytical methods, predominantly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). texilajournal.com In this context, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantification. scispace.com this compound is an ideal internal standard for its non-labeled counterpart, 4-Tolyl-sulfonamide. An internal standard is essential for controlling for variability during sample preparation, injection, and ionization in the mass spectrometer. aptochem.com
The key advantage of using a deuterated standard like this compound is that its physicochemical properties are nearly identical to the analyte. aptochem.com This results in the same extraction recovery and chromatographic retention time, meaning it co-elutes with the analyte. aptochem.com However, due to the mass difference imparted by the four deuterium atoms, it is easily distinguished by the mass spectrometer. clearsynth.com This allows for highly accurate quantification of the analyte by correcting for matrix effects and variations in instrument response, which can suppress or enhance the ion signal. clearsynth.comtexilajournal.com
A typical metabolic stability assay involves incubating the test compound (e.g., 4-Tolyl-sulfonamide) with a metabolically active system, such as human liver microsomes (HLM), and sampling at various time points. thermofisher.comnih.gov A fixed concentration of the internal standard, this compound, is added to each sample before analysis. The concentration of the parent compound remaining over time is calculated from the ratio of its peak area to the peak area of the internal standard.
Table 1: Representative Data from a Metabolic Stability Assay Using this compound as an Internal Standard
This table illustrates the decline in the concentration of 4-Tolyl-sulfonamide when incubated with human liver microsomes. The consistent response of the internal standard (IS), this compound, allows for accurate quantification of the analyte.
| Time Point (min) | Analyte (4-Tolyl-sulfonamide) Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | % Parent Compound Remaining |
| 0 | 98,500 | 101,000 | 0.975 | 100.0% |
| 15 | 78,200 | 100,500 | 0.778 | 79.8% |
| 30 | 61,300 | 101,200 | 0.606 | 62.1% |
| 60 | 38,900 | 100,800 | 0.386 | 39.6% |
| 90 | 24,100 | 101,500 | 0.237 | 24.3% |
| 120 | 15,200 | 100,900 | 0.151 | 15.5% |
Investigating Metabolic Pathways through Isotopic Labeling Methodologies
Understanding the metabolic fate of a drug candidate is a critical component of drug development. thermofisher.com Isotopic labeling is a powerful technique for elucidating metabolic pathways. isotope.com By introducing atoms with a stable heavy isotope, such as deuterium (²H), into a molecule, researchers can trace the molecule and its transformation products (metabolites) through complex biological systems. nih.gov
When this compound is used as a substrate in in vitro or in vivo metabolic studies, its metabolites can be readily identified using mass spectrometry. Each metabolite formed will retain the deuterium label, resulting in a characteristic mass shift compared to the metabolites that would be formed from the non-labeled compound. This mass signature allows for the confident identification of drug-related material in a complex biological matrix.
Table 2: Predicted Mass Shifts for Potential Metabolites of this compound
This table shows the expected exact mass of potential metabolites derived from 4-Tolyl-sulfonamide and its deuterated analog, demonstrating how isotopic labeling aids in metabolite identification.
| Metabolic Reaction | Analyte (4-Tolyl-sulfonamide) | Metabolite Exact Mass (Analyte) | Labeled Substrate (this compound) | Metabolite Exact Mass (Labeled) | Mass Difference (d4 - d0) |
| Parent Compound | C₇H₉NO₂S | 171.04 | C₇H₅D₄NO₂S | 175.06 | +4.02 |
| Aromatic Hydroxylation | C₇H₉NO₃S | 187.03 | C₇H₄D₄NO₃S | 191.05 | +4.02 |
| N-Glucuronidation | C₁₃H₁₇NO₈S | 347.07 | C₁₃H₁₃D₄NO₈S | 351.09 | +4.02 |
| Sulfation | C₇H₉NO₅S₂ | 251.00 | C₇H₅D₄NO₅S₂ | 255.02 | +4.02 |
Application in Protein-Ligand Interaction Studies via Isotopic Perturbation
The study of interactions between proteins and small molecule ligands is fundamental to drug design and chemical biology. nih.govrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for characterizing these interactions at an atomic level. nih.gov Isotopic labeling of a ligand, such as in this compound, can provide unique insights into the binding event.
In NMR spectroscopy, the introduction of deuterium can be used as a probe for binding. While protein-observed NMR methods can identify which amino acid residues of a protein are involved in binding, ligand-observed methods focus on the ligand itself. nih.gov The substitution of protons with deuterium in this compound simplifies the ¹H-NMR spectrum. Furthermore, changes in the relaxation times or the observation of nuclear Overhauser effects (NOEs) between the ligand and the protein can help determine the binding conformation and map the points of contact. springernature.com The deuterium label acts as a subtle perturbation that can be monitored to understand the ligand's environment when bound to the protein.
In mass spectrometry-based approaches, isotopic labeling can be used in methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS). While this technique typically monitors the protein's deuterium uptake, labeling the ligand can also be advantageous in certain experimental setups to differentiate ligand-protein complexes from other species in the spectrum. The presence of this compound in a complex with its target protein would result in a mass increase of 4 Da compared to the complex with the unlabeled ligand, confirming the binding stoichiometry and integrity of the complex. This application is particularly relevant for sulfonamide-class compounds, which are known to be important pharmacophores that interact with a wide range of protein targets. chemrxiv.org
Table 3: Information Gained from Isotopic Perturbation Studies in Protein-Ligand Interactions
This table summarizes the types of data that can be obtained by using a deuterated ligand like this compound in different analytical techniques to study protein binding.
| Analytical Technique | Principle of Isotopic Perturbation | Research Finding |
| NMR Spectroscopy | Deuterium labeling simplifies ¹H spectra and alters nuclear relaxation properties upon binding. | Identification of ligand binding epitopes, determination of bound conformation, and characterization of binding kinetics (fast vs. slow exchange). nih.gov |
| Mass Spectrometry | The mass difference of the deuterated ligand allows for unambiguous identification of the ligand-protein complex. | Confirmation of binding stoichiometry, differentiation of specific vs. non-specific binding, and use in competitive binding assays. |
| Isothermal Titration Calorimetry (ITC) | While not a direct perturbation, using a deuterated ligand ensures that thermodynamic data corresponds to the specific labeled entity being studied in parallel biophysical assays. | Precise determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. |
Theoretical and Computational Investigations of 4 Tolyl D4 Sulfonamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. nih.govacs.org
Density Functional Theory (DFT) Calculations
DFT has become a standard tool for calculating the electronic structure of molecules. aps.org For sulfonamides, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, molecular orbital energies, and electron distribution. nih.govscispace.comresearchgate.net In a study on benzo-fused cyclic sulfonamides, DFT calculations using the CAM-B3LYP functional were found to correlate well with experimental observations regarding reactivity, highlighting the impact of structure on the lowest unoccupied molecular orbital (LUMO) energies. nih.gov
Table 1: Predicted Electronic Properties of 4-Tolyl-sulfonamide (Illustrative Data) (Note: This table presents illustrative data based on typical DFT calculation results for similar sulfonamide compounds, as specific data for 4-Tolyl-d4-sulfonamide is not readily available.)
| Property | Predicted Value | Method/Basis Set |
| HOMO Energy | -6.55 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | 0.28 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 6.27 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 4.5 D | B3LYP/6-311G(d,p) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict NMR chemical shifts. researchgate.net For this compound, the primary difference in the 1H NMR spectrum compared to the non-deuterated form would be the absence of signals from the aromatic ring. The 13C NMR shifts would be subtly influenced by the deuterium (B1214612) substitution, a phenomenon known as an isotopic shift. Computational predictions can help in assigning these slightly altered chemical shifts. researchgate.netbiorxiv.org
Vibrational Frequencies: The most significant impact of deuteration is observed in the vibrational spectrum (e.g., IR and Raman). ajchem-a.com The C-D stretching and bending vibrations occur at lower frequencies compared to C-H vibrations due to the heavier mass of deuterium. wikipedia.orglibretexts.org DFT calculations can accurately predict these frequency shifts, providing a clear spectroscopic signature for deuteration. For instance, C-H stretching vibrations in aromatic rings typically appear around 3000-3100 cm-1, whereas C-D stretches are expected in the 2200-2300 cm-1 region.
Table 2: Predicted Vibrational Frequencies for C-H vs. C-D Bonds (Illustrative) (Note: This table illustrates the expected shift in vibrational frequencies upon deuteration based on general principles.)
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |
| Aromatic C-H/C-D in-plane bend | 1225 - 950 | ~900 - 700 |
| Aromatic C-H/C-D out-of-plane bend | 900 - 675 | ~700 - 500 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time. researchgate.netpeerj.com For a flexible molecule like this compound, which has a rotatable bond between the tolyl group and the sulfur atom, MD simulations can reveal the preferred conformations and the energy barriers between them. acs.org
Studies on similar sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group can vary. researchgate.netacs.org MD simulations can map the potential energy surface related to the key dihedral angles, identifying the most stable, low-energy conformations. researchgate.net These simulations are also crucial for understanding how the molecule interacts with its environment, such as solvent molecules or a biological receptor, by modeling the non-covalent interactions like hydrogen bonds and van der Waals forces. peerj.comnih.gov The deuteration of the tolyl ring is unlikely to significantly alter the major conformational preferences, which are primarily dictated by the bulkier sulfonamide group. acs.org
Investigation of Isotopic Effects on Molecular Properties and Reaction Kinetics
The replacement of hydrogen with deuterium can have measurable effects on both physical properties and reaction rates, known as isotope effects. ebsco.com
The primary effect of deuteration is the strengthening of the C-D bond compared to the C-H bond. This is because the heavier deuterium atom leads to a lower zero-point vibrational energy. wikipedia.orglibretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference gives rise to the Kinetic Isotope Effect (KIE), where a reaction involving the cleavage of a C-H bond is typically faster than the same reaction involving a C-D bond. wikipedia.orglibretexts.org The C-H to C-D KIE (kH/kD) can be significant, often in the range of 6-10. wikipedia.org
In the context of this compound, if a reaction mechanism involves the breaking of one of the aromatic C-H bonds, the deuterated analogue would react more slowly. This is a key tool for studying reaction mechanisms. researchgate.net Computational models can predict the magnitude of the KIE, providing valuable insights into the transition state of a reaction. wikipedia.org
Computational Design of Novel Deuterated Sulfonamide Analogues
Computational methods are increasingly used in the design of new molecules with desired properties, including deuterated drug analogues. nih.govresearchgate.net The strategic placement of deuterium can be used to slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 enzymes. scispace.commdpi.com
By using computational tools, researchers can:
Identify Metabolically Labile Sites: MD simulations and quantum chemical calculations can help identify the C-H bonds in a molecule that are most susceptible to enzymatic oxidation.
Predict the Impact of Deuteration: Once labile sites are identified, computational models can predict the KIE for deuteration at those positions. This allows for a rational approach to designing deuterated analogues with improved pharmacokinetic profiles. scispace.comirb.hr
Evaluate Binding Affinities: For sulfonamides that act as enzyme inhibitors, computational docking and free energy calculations can assess how deuteration might affect the binding affinity to the target protein. peerj.commdpi.com While often a small effect, it can be significant in optimizing drug potency. mdpi.comirb.hr
This in silico approach accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Research on Derivatives and Analogues of 4 Tolyl D4 Sulfonamide
Synthesis and Characterization of Structurally Related Deuterated Compounds
The synthesis of deuterated sulfonamides, including analogues of 4-Tolyl-d4-sulfonamide, is a specialized area of organic synthesis. The primary goal is to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. Classical synthesis of a primary sulfonamide, such as the non-deuterated parent compound p-Toluenesulfonamide (B41071), typically involves reacting a sulfonyl chloride with ammonia (B1221849) or a surrogate. nih.gov For deuterated analogues, the strategy involves using deuterated starting materials or employing specific deuteration techniques.
One common strategy is the use of deuterated solvents and reagents. For example, metal-catalyzed hydrothermal reactions in deuterium oxide (D₂O) can introduce deuterium, though this can sometimes lead to random or non-specific labeling. nih.govresearchgate.net More precise methods involve the use of deuterated precursors. For this compound, this would involve a deuterated toluene (B28343) derivative as the starting point for the sulfonation and amidation reactions.
Recent advancements have explored novel methods for synthesizing primary sulfonamides that could be adapted for creating deuterated versions. These include electrochemical approaches using thiols and amines and copper-catalyzed syntheses from boronic acids. nih.gov Furthermore, iridium-catalyzed C-H activation has been demonstrated as a method for the direct deuteration of primary sulfonamides, offering a pathway to selectively label existing sulfonamide structures. nih.govacs.org
Characterization of these deuterated compounds is crucial to confirm the position and extent of deuterium incorporation. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net
¹H NMR: Used to quantify the degree of deuteration by observing the disappearance or reduction of proton signals at specific locations.
¹³C NMR: Deuterium-induced isotope shifts on neighboring ¹³C resonances can be used to quantify the degree of isotope labeling. nih.govresearchgate.net
A variety of deuterated sulfonamides are available for research purposes, highlighting the common practice of labeling aromatic rings or key functional groups.
Table 1: Examples of Deuterated Sulfonamide Analogues and Related Labeled Compounds This table is for illustrative purposes and includes examples of other deuterated sulfonamides and related compounds to show the variety of available labeled analogues.
| Compound Name | Parent Compound | Labeling Position | Primary Application |
|---|---|---|---|
| This compound | p-Toluenesulfonamide | Aromatic Ring (d4) | Internal Standard |
| 4-Chlorobenzene-2,3,5,6-d4-sulfonamide | 4-Chlorobenzenesulfonamide | Aromatic Ring (d4) | Internal Standard |
| Sulfadiazine-d4 | Sulfadiazine | Aromatic Ring (d4) | Internal Standard |
| Sulfamerazine-d4 | Sulfamerazine | Aromatic Ring (d4) | Internal Standard |
| N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 | N-Methyl-N-nitrosotoluene-4-sulfonamide | Methyl Group (d3) | Internal Standard |
Comparative Studies of Isotopic Effects Across Derivatives
When a deuterated analogue like this compound is used as an internal standard, it is assumed to behave identically to its non-deuterated counterpart during sample preparation, chromatography, and ionization. However, the substitution of hydrogen with the heavier deuterium isotope can lead to subtle physicochemical differences, known as the Isotope Effect. researchgate.net
These effects are a key area of study for derivatives and analogues:
Chromatographic Isotope Effect: Deuterated compounds often exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated (protium) analogues. nih.govoup.com This separation can be particularly pronounced in reversed-phase HPLC, where deuterated compounds may elute slightly earlier. oup.com This chromatographic shift can be problematic if the analyte and the internal standard elute in a region of variable ion suppression in the mass spectrometer, potentially compromising quantification accuracy. myadlm.org Studies comparing deuterium-labeled standards with those labeled with heavier isotopes like ¹³C show that ¹³C-labeled standards tend to co-elute more perfectly with the analyte, making them superior in some analytical contexts. researchgate.netnih.gov
Mass Spectrometric Isotope Effect: The presence of deuterium can influence the fragmentation patterns of molecules in tandem mass spectrometry (MS/MS). More energy may be required for the fragmentation of highly deuterated compounds compared to their lighter isotopologues. nih.gov
Research comparing different deuterated derivatives helps in selecting the optimal internal standard. For instance, the location and number of deuterium atoms can influence the magnitude of the isotope effect. researchgate.net Studies have shown that deuteration on aliphatic groups can have a greater impact on chromatographic retention than deuteration on aromatic rings. researchgate.net Therefore, an analogue like this compound, with deuterium on the stable aromatic ring, is often preferred to minimize these chromatographic shifts.
Structure-Research Application Relationship Studies
The specific structure of a deuterated sulfonamide, including the placement and number of deuterium atoms, directly relates to its intended application, primarily as an internal standard for quantitative analysis.
The fundamental requirement for a stable isotope-labeled standard is that it has a sufficient mass shift to be clearly distinguished from the analyte in a mass spectrometer, while behaving as chemically and physically similar as possible. researchgate.net
Minimizing Isotopic Effects: The choice to place four deuterium atoms on the aromatic ring of this compound is a deliberate structural decision. Aromatic C-D bonds are generally more stable and less likely to undergo back-exchange (replacement of deuterium with hydrogen) during sample processing compared to C-D bonds at more labile positions. This structural stability ensures the isotopic purity of the standard is maintained throughout the analytical procedure. nih.gov
Avoiding Metabolic Sites: When developing a deuterated internal standard for a drug molecule, deuterium is typically placed at positions that are not sites of metabolic activity. This prevents potential differences in metabolic rates between the analyte and the standard, which would violate the core assumption of using an internal standard. While p-Toluenesulfonamide itself is not a complex drug, this principle guides the design of all deuterated standards.
Ensuring Chemical Equivalence: The structural similarity between this compound and p-Toluenesulfonamide ensures they have nearly identical properties, such as solubility and extraction efficiency. scispace.com This is crucial for accurately correcting for sample loss and matrix effects during analysis. oup.com Studies comparing stable isotope-labeled standards to analogue standards (compounds with similar but not identical structures) have demonstrated the clear superiority of the former in providing more precise and accurate quantification. scispace.com
Ultimately, the structure of this compound and its analogues is optimized for its role in stable isotope dilution assays. The research application dictates a structure that is chemically analogous to the target analyte, isotopically distinct and stable, and designed to minimize any confounding isotope effects that could compromise analytical results.
Future Directions and Emerging Research Avenues
Advancements in Site-Specific Deuteration Technologies
The synthesis of isotopically labeled compounds, particularly with site-specific precision, is a cornerstone of their application. While 4-Tolyl-d4-sulfonamide features deuterium (B1214612) on the aromatic ring, the demand for ever-more precise and versatile deuteration methods continues to grow. nih.gov Recent progress has moved beyond traditional methods, offering more efficient, selective, and environmentally benign routes to deuterated molecules, including sulfonamides.
Key advancements include:
Catalytic C-H Activation: Iridium and Palladium-based catalysts have been developed for the ortho-selective deuteration of primary sulfonamides. snnu.edu.cnacs.org These methods allow for direct C-H activation, offering a streamlined path to labeling specific positions on an aromatic ring that might otherwise be difficult to access. snnu.edu.cn Mechanistic studies suggest these reactions proceed through the formation of a metallacycle intermediate. snnu.edu.cn
Photocatalytic Deuteration: The use of visible light and photocatalysts represents a green and powerful strategy for creating C-D bonds. d-nb.infobohrium.com Methods using organic photocatalysts like thioxanthone or anthraquinone (B42736) have enabled the highly chemoselective deuteration of C(sp³)-H bonds adjacent to sulfur atoms, using inexpensive D₂O as the deuterium source. acs.org This approach is notable for its mild reaction conditions and high functional group tolerance. acs.orgresearchgate.net
Electrochemical Methods: A mild, metal-free electrochemical approach has been established for the selective deuteration of the position alpha to the sulfur atom in sulfonamides. rsc.orgrsc.org This technique uses a simple two-electrode setup and a common deuterated solvent like DMSO-d₆ as the deuterium source, avoiding contamination from transition-metal catalysts. rsc.orgrsc.org
These emerging technologies promise to make complex deuterated compounds like specifically labeled isomers of tolylsulfonamide more accessible and cost-effective, expanding their research potential. researchgate.net
snnu.edu.cnacs.org| Technology | Key Features | Deuterium Source | Relevance to Sulfonamides | Reference |
|---|---|---|---|---|
| Catalytic C-H Activation | High regioselectivity (e.g., ortho-position); uses transition metal catalysts (Ir, Pd). | D₂O or CD₃COOD | Directly applicable for aromatic ring deuteration of sulfonamides. | |
| Photocatalysis | Metal-free options available; mild, visible-light conditions; high functional group tolerance. | D₂O, CDCl₃ | Enables deuteration at various positions, including C(sp³)-H bonds alpha to sulfur. |
Integration with Advanced High-Throughput Analytical Research Platforms
The role of deuterated compounds as internal standards is fundamental to achieving accuracy and precision in quantitative analysis. acs.org The evolution of analytical platforms towards higher throughput and greater sensitivity further solidifies the importance of high-purity labeled standards like this compound.
Future integration is anticipated with platforms such as:
Fully Automated LC-MS/MS Platforms: Systems that integrate automated sample preparation with liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely heavily on deuterated internal standards for reliable, high-throughput screening of numerous compounds in complex matrices like blood or urine. lcms.cz
Acoustic Ejection Mass Spectrometry (AEMS): AEMS is a revolutionary technology that enables ultra-fast, label-free analysis with minimal sample preparation. biorxiv.org It uses acoustic energy to eject nanoliter-sized droplets directly into the mass spectrometer. bioanalysis-zone.com This high-speed platform (up to 1 sample per second) is ideal for screening large compound libraries, where deuterated standards can be used for quality control and unambiguous identification. sciex.compreprints.org
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful tool for studying protein structure, dynamics, and interactions. nih.govnih.govcreative-proteomics.com While not a direct application for this compound itself, the principles of deuterium labeling are central. The platform's increasing automation and integration into drug discovery workflows for epitope mapping and characterizing biotherapeutics highlight the expanding ecosystem of deuterium-based analytical techniques. tandfonline.comthermofisher.com
The relentless drive for speed and data quality in fields like drug discovery and toxicology ensures that deuterated standards will be integrated into increasingly sophisticated and automated analytical workflows. bioanalysis-zone.com
lcms.cz| Platform | Principle of Operation | Key Advantage | Role of Deuterated Compounds | Reference |
|---|---|---|---|---|
| Automated LC-MS/MS | Automated sample prep coupled to liquid chromatography and tandem mass spectrometry. | High-throughput quantitative analysis of complex samples. | Essential as internal standards for accurate quantification. | |
| Acoustic Ejection MS (AEMS) | Contactless acoustic ejection of nL droplets for direct MS analysis. | Ultra-high speed (up to 1 sample/sec); minimal sample prep. | Used as internal standards for quality control and confident identification. |
Exploration of Novel Research Applications for Deuterated Sulfonamides
Beyond their established role as internal standards for mass spectrometry, the unique properties of deuterated sulfonamides are being leveraged in new research domains. The substitution of hydrogen with deuterium can have subtle but significant effects on a molecule's properties due to the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic reactions. nih.gov
Emerging applications include:
Mechanistic Studies: Deuterium-labeled compounds are invaluable tools for elucidating chemical reaction mechanisms. snnu.edu.cn For example, the presence or absence of deuterium in the final product of a reaction involving a deuterated sulfonamide can help determine the pathway, such as whether a specific C-H bond is broken in the rate-determining step. rsc.org
Drug Discovery and Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down metabolism, potentially improving the drug's pharmacokinetic profile and reducing the formation of toxic metabolites. While this has been successfully applied to other drug classes, the principle could be explored for novel sulfonamide-based therapeutics. nih.gov
Materials Science: The incorporation of deuterium into organic molecules can alter their physical properties, including thermal stability and hydrogen bonding characteristics. rsc.org This has applications in advanced materials such as deuterated polymers and organic light-emitting diodes (OLEDs). rsc.orgresolvemass.ca Research into deuterated sulfonamides could reveal novel material properties relevant to electronics or polymer science. researchgate.net
These novel applications transform deuterated sulfonamides from passive analytical tools into active agents for discovery in chemistry, medicine, and materials science.
Interdisciplinary Research Collaborations in Deuterated Compound Science
The complexity and breadth of applications for deuterated compounds necessitate a collaborative, interdisciplinary approach. Progress in this field is increasingly driven by partnerships that bridge the gap between different scientific disciplines and between academia and industry.
Notable examples of such collaborations include:
Academic-Industrial Partnerships: Pharmaceutical companies frequently collaborate with academic labs to access cutting-edge synthetic methodologies. musechem.com Partnerships, such as those involving AstraZeneca, Sanofi-Aventis, and Key Organics, have been crucial in developing and applying new isotopic labeling techniques for drug discovery and development projects. rsc.orgacs.orgkeyorganics.net These collaborations combine academic innovation with the resources and project-focused goals of industry. musechem.comacs.org
National Research Facilities: Centralized facilities like the National Deuteration Facility (NDF) at the Australian Nuclear Science and Technology Organisation (ANSTO) provide researchers from various fields with access to expertise and infrastructure for producing bespoke deuterated molecules. riconnected.org.auansto.gov.audeuteration.org Such centers foster interdisciplinary projects, bringing together chemists, biologists, and materials scientists to tackle complex challenges in areas from COVID-19 research to the study of neurodegenerative diseases like Alzheimer's. biophysics.org.auansto.com
Consortia for Specific Diseases: Research consortia, such as The Neurofilament Light Consortium, bring together academic and industry partners (including AbbVie, Biogen, and Roche) to study biomarkers for neurodegenerative diseases. medrxiv.org These efforts often rely on stable isotope labeling kinetics to understand protein turnover, demonstrating a highly integrated, interdisciplinary approach to medical research. medrxiv.org
These collaborative models are essential for translating fundamental discoveries in deuteration chemistry into practical applications in medicine, materials science, and beyond. musechem.com
acs.org| Collaboration Model | Key Participants | Objective | Reference |
|---|---|---|---|
| Academic-Industrial Partnership | AstraZeneca & Academic Labs | Advancing synthetic methodologies for isotope labeling in drug development. | |
| Academic-Industrial Partnership | Key Organics & IsoChemiX (University Spin-out) | Provide stable isotope-labeled building blocks and APIs to the research community. |
Q & A
Q. How can researchers optimize the synthesis of 4-Tolyl-d4-sulfonamide to improve yield and purity?
Methodological Answer:
- Begin by screening solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C) under varying temperatures (80–120°C) to identify optimal reaction conditions. Monitor progress via TLC or HPLC.
- Purify via column chromatography using gradient elution (hexane/ethyl acetate) and confirm purity via melting point analysis and HPLC (>95%).
- Validate compound novelty using Reaxys or SciFinder to cross-reference synthetic routes and existing data .
Q. What characterization techniques are essential for confirming the structure and isotopic labeling of this compound?
Methodological Answer:
- Use -NMR to confirm deuterium incorporation (absence of proton signals at labeled positions) and -NMR for carbon backbone verification.
- High-resolution mass spectrometry (HRMS) detects the exact mass shift (+4 Da) due to deuterium labeling.
- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm) .
Q. How does the deuterium labeling in this compound influence its physicochemical properties, and how should this be accounted for in experimental design?
Methodological Answer:
- Deuteration may reduce metabolic degradation in biological studies (kinetic isotope effect) but can alter solubility and crystallization behavior.
- Conduct parallel experiments with non-deuterated analogs to isolate isotopic effects.
- Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers .
Advanced Research Questions
Q. What computational methods are recommended to study the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with target enzymes (e.g., carbonic anhydrase).
- Validate docking results via molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns trajectories.
- Compare deuterated vs. non-deuterated analogs to evaluate isotopic effects on binding affinity .
Q. How should researchers address discrepancies in experimental data when comparing synthetic yields or spectroscopic results across studies?
Methodological Answer:
- Cross-validate analytical methods: Re-run disputed spectra (NMR, MS) under standardized conditions (solvent, temperature, concentration).
- Apply statistical tools (e.g., ANOVA) to assess variability in synthetic yields due to catalyst batch or solvent purity.
- Document raw data (e.g., chromatograms, spectra) in appendices for transparency and reproducibility .
Q. What in vitro assays are appropriate for evaluating the biochemical activity of this compound as a potential enzyme inhibitor?
Methodological Answer:
- Use fluorescence-based enzyme inhibition assays (e.g., carbonic anhydrase II) with varying substrate concentrations (0.1–10 µM).
- Calculate IC values via dose-response curves and validate selectivity against off-target enzymes (e.g., matrix metalloproteinases).
- Include deuterated controls to differentiate isotopic effects on inhibitory potency .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Monitor degradation via HPLC-MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS).
- Optimize storage in amber vials under inert gas (argon) at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
